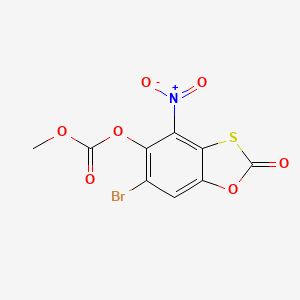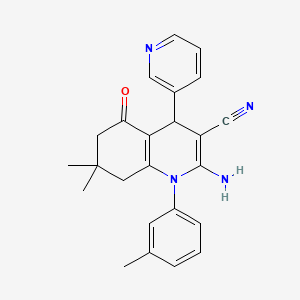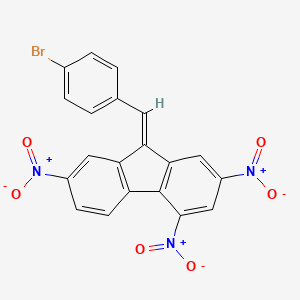![molecular formula C17H17N3O6 B11533849 N'-[(E)-(5-ethoxy-2-hydroxyphenyl)methylidene]-2-(3-nitrophenoxy)acetohydrazide](/img/structure/B11533849.png)
N'-[(E)-(5-ethoxy-2-hydroxyphenyl)methylidene]-2-(3-nitrophenoxy)acetohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound is characterized by its unique structure, which includes an ethoxy group, a hydroxyphenyl group, and a nitrophenoxy group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-(5-ethoxy-2-hydroxyphenyl)methylidene]-2-(3-nitrophenoxy)acetohydrazide typically involves the condensation of 5-ethoxy-2-hydroxybenzaldehyde with 2-(3-nitrophenoxy)acetohydrazide. The reaction is carried out under reflux conditions in the presence of a suitable solvent, such as ethanol or methanol. The reaction mixture is heated to a temperature of around 80-100°C for several hours to ensure complete condensation. After the reaction is complete, the product is isolated by filtration and purified by recrystallization from an appropriate solvent.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Additionally, industrial production may involve the use of continuous flow reactors to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
N’-[(E)-(5-ethoxy-2-hydroxyphenyl)methylidene]-2-(3-nitrophenoxy)acetohydrazide can undergo various types of chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinone derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can be carried out using reagents such as sodium ethoxide (NaOEt) or potassium tert-butoxide (KOtBu).
Major Products
Oxidation: Quinone derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use as a pharmaceutical intermediate in the development of new drugs.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of N’-[(E)-(5-ethoxy-2-hydroxyphenyl)methylidene]-2-(3-nitrophenoxy)acetohydrazide is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The compound’s functional groups may interact with enzymes or receptors, leading to changes in cellular processes. For example, the nitrophenoxy group may participate in redox reactions, while the hydroxyphenyl group may form hydrogen bonds with biological molecules.
Comparación Con Compuestos Similares
Similar Compounds
- N’-[(E)-(3-ethoxy-2-hydroxyphenyl)methylidene]-2-(3-nitrophenoxy)acetohydrazide
- N’-[(E)-(3-ethoxy-4-hydroxyphenyl)methylidene]-2-(3-nitrophenoxy)acetohydrazide
- N’-[(E)-(2,4-dihydroxyphenyl)methylidene]-2-(3-nitrophenoxy)acetohydrazide
Uniqueness
N’-[(E)-(5-ethoxy-2-hydroxyphenyl)methylidene]-2-(3-nitrophenoxy)acetohydrazide is unique due to the specific arrangement of its functional groups, which confer distinct chemical reactivity and potential biological activity. The presence of both ethoxy and nitrophenoxy groups in the same molecule allows for a wide range of chemical modifications and applications.
Propiedades
Fórmula molecular |
C17H17N3O6 |
|---|---|
Peso molecular |
359.3 g/mol |
Nombre IUPAC |
N-[(E)-(5-ethoxy-2-hydroxyphenyl)methylideneamino]-2-(3-nitrophenoxy)acetamide |
InChI |
InChI=1S/C17H17N3O6/c1-2-25-15-6-7-16(21)12(8-15)10-18-19-17(22)11-26-14-5-3-4-13(9-14)20(23)24/h3-10,21H,2,11H2,1H3,(H,19,22)/b18-10+ |
Clave InChI |
WXUFBTIPHITWPZ-VCHYOVAHSA-N |
SMILES isomérico |
CCOC1=CC(=C(C=C1)O)/C=N/NC(=O)COC2=CC=CC(=C2)[N+](=O)[O-] |
SMILES canónico |
CCOC1=CC(=C(C=C1)O)C=NNC(=O)COC2=CC=CC(=C2)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[(2-nitro-4-{(E)-[2-(4-nitrophenyl)hydrazinylidene]methyl}phenyl)sulfanyl]-1,3-benzothiazole](/img/structure/B11533776.png)
![2-{(Z)-[2-(4-methylphenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene]methyl}phenyl benzenesulfonate](/img/structure/B11533785.png)
![2-[4-(benzyloxy)phenyl]-3-[4-(butan-2-yl)phenyl]-2,3-dihydroquinazolin-4(1H)-one](/img/structure/B11533793.png)

![4-Bromo-2-chloro-6-[(E)-[(4-chloro-2-methylphenyl)imino]methyl]phenol](/img/structure/B11533810.png)
![1-[4-(1H-1,2,3,4-tetrazol-1-yl)phenyl]-1H-1,2,3,4-tetrazole](/img/structure/B11533811.png)
![4-[(E)-{2-[(2-cyanophenoxy)acetyl]hydrazinylidene}methyl]phenyl 2-bromobenzoate](/img/structure/B11533827.png)
![2,4-Dibromo-6-[(E)-({2-[(2-methylphenyl)amino]acetamido}imino)methyl]phenyl 3-fluorobenzoate](/img/structure/B11533828.png)
![Tert-butyl 2-{4-[(E)-({2-[N-(2,4-dichlorophenyl)4-methylbenzenesulfonamido]acetamido}imino)methyl]phenoxy}acetate](/img/structure/B11533831.png)


![2-(2,4-dibromo-6-methoxyphenoxy)-N'-[(E)-(3,4,5-trimethoxyphenyl)methylidene]acetohydrazide](/img/structure/B11533856.png)

